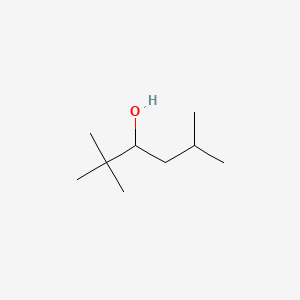

2,2,5-Trimethylhexan-3-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3970-60-3 |

|---|---|

Fórmula molecular |

C9H20O |

Peso molecular |

144.25 g/mol |

Nombre IUPAC |

2,2,5-trimethylhexan-3-ol |

InChI |

InChI=1S/C9H20O/c1-7(2)6-8(10)9(3,4)5/h7-8,10H,6H2,1-5H3 |

Clave InChI |

UCLXUUYVWJKXIK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(C)(C)C)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2,2,5 Trimethylhexan 3 Ol

Stereoselective and Enantioselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2,2,5-trimethylhexan-3-ol is crucial for applications where chirality influences biological activity or material properties. This section delves into various strategies to achieve high levels of stereocontrol.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a plausible strategy involves the diastereoselective reduction of a ketone precursor, 2,2,5-trimethylhexan-3-one (B1267951), bearing a chiral auxiliary.

One common approach is the use of chiral oxazolidinones, popularized by David A. Evans, which can be acylated and then subjected to stereoselective aldol (B89426) reactions. wikipedia.org While not a direct route to the alcohol, the resulting β-hydroxy ester could be a precursor. A more direct method would involve attaching a chiral auxiliary to the ketone and then performing a diastereoselective reduction. For instance, the formation of a chiral hydrazone or imine, followed by reduction, can provide a pathway to the desired chiral alcohol.

The general principle of a chiral auxiliary-mediated reduction is outlined below:

| Step | Description |

| 1. Attachment of Auxiliary | The prochiral ketone, 2,2,5-trimethylhexan-3-one, is reacted with a chiral auxiliary (e.g., a chiral amine or hydrazine (B178648) derivative) to form a chiral intermediate, such as an imine or hydrazone. |

| 2. Diastereoselective Reduction | The intermediate is then reduced using a standard reducing agent (e.g., NaBH4, L-Selectride). The steric bulk of the auxiliary directs the approach of the hydride reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. |

| 3. Removal of Auxiliary | The chiral auxiliary is cleaved from the newly formed chiral alcohol, typically by hydrolysis, to yield the enantiomerically enriched this compound. |

Asymmetric Catalysis in Stereoisomer Production

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The asymmetric reduction of the precursor ketone, 2,2,5-trimethylhexan-3-one, is a primary strategy.

Ruthenium-based catalysts, such as those developed by Noyori, are well-known for the highly enantioselective hydrogenation of ketones. liverpool.ac.uk These catalysts typically feature a chiral diphosphine ligand and a diamine, which coordinate to the ruthenium center and create a chiral environment for the reduction. The substrate would coordinate to the metal center, and hydrogen would be delivered from one face, leading to the preferential formation of one enantiomer of this compound.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stoichiometrically activate a reducing agent like borane. This method is particularly effective for the enantioselective reduction of a wide range of ketones.

The following table summarizes the key features of these two catalytic systems for the potential synthesis of chiral this compound:

| Catalytic System | Catalyst Type | Typical Reducing Agent | Key Advantages |

| Noyori Asymmetric Hydrogenation | Chiral Ru(II)-diphosphine-diamine complex | H₂ gas | High enantioselectivity, broad substrate scope, high turnover numbers. |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine | Borane (BH₃) or catecholborane | Excellent enantioselectivity, mild reaction conditions, predictable stereochemical outcome. |

The significant steric hindrance in 2,2,5-trimethylhexan-3-one would likely require careful optimization of the catalyst structure and reaction conditions to achieve high enantioselectivity.

Enzymatic and Biocatalytic Routes to Chiral Forms

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity.

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. A wide range of commercially available KREDs, often derived from organisms such as Saccharomyces cerevisiae (baker's yeast), Candida species, or engineered E. coli, could be screened for the asymmetric reduction of 2,2,5-trimethylhexan-3-one. nih.gov

The general reaction is as follows: 2,2,5-trimethylhexan-3-one + NAD(P)H + H⁺ --(Ketoreductase)--> (R)- or (S)-2,2,5-trimethylhexan-3-ol + NAD(P)⁺

The choice of enzyme determines which enantiomer of the alcohol is produced. A cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), is required and is often regenerated in situ using a sacrificial alcohol like isopropanol.

Whole-cell biotransformations utilize living microorganisms to carry out desired chemical reactions. Various yeasts, bacteria, and fungi can be employed for the enantioselective reduction of ketones. The advantage of using whole cells is that the necessary enzymes and cofactors are present and regenerated by the cell's metabolism.

A potential process for the synthesis of chiral this compound would involve incubating the ketone substrate with a culture of a selected microorganism. The cells would take up the ketone and reduce it to the alcohol, often with high enantiomeric excess.

The following table provides a hypothetical comparison of potential biocatalysts for this transformation:

| Biocatalyst | Type | Potential Advantages | Potential Challenges |

| Isolated Ketoreductase (KRED) | Purified Enzyme | High specific activity, simpler reaction workup. | Cost of enzyme and cofactor, potential for enzyme inhibition. |

| Saccharomyces cerevisiae | Whole-cell (Yeast) | Inexpensive, well-established, in situ cofactor regeneration. | Lower specific activity, potential for side reactions, product inhibition. |

| Engineered E. coli | Whole-cell (Bacteria) | Can be designed to overexpress specific reductases, high activity. | Requires genetic engineering, potential for cell toxicity from substrate or product. |

Novel Reaction Pathways for Structural Formation

Beyond the reduction of a pre-formed ketone, novel reaction pathways can be envisioned for the construction of the this compound carbon skeleton. One such approach could involve the stereoselective addition of an organometallic reagent to an aldehyde.

For example, the addition of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) or a tert-butyllithium (B1211817) reagent to 3-methylbutanal (B7770604) could form the desired carbon framework. To control the stereochemistry, a chiral ligand could be used to modify the organometallic reagent, or the reaction could be performed in the presence of a chiral catalyst.

Another innovative approach is the use of photoredox catalysis to generate radical intermediates that can couple to form the desired structure. acs.org While highly specific examples for this particular molecule are not documented, the field of radical chemistry is rapidly advancing and may offer future synthetic routes.

Grignard Reagent Applications in Alkyl Chain Elongation

The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation and a cornerstone in alcohol synthesis. youtube.com To produce the secondary alcohol this compound, a Grignard reagent can be reacted with a suitable aldehyde. This nucleophilic addition of a carbanion equivalent to the carbonyl carbon effectively joins two precursor fragments. libretexts.org

A highly plausible route involves the reaction of isobutylmagnesium bromide with 2,2-dimethylpropanal (also known as pivalaldehyde). In this reaction, the nucleophilic isobutyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the sterically hindered aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

The reaction proceeds as follows:

Grignard Reagent Formation: Isobutyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form isobutylmagnesium bromide.

Nucleophilic Addition: The aldehyde, 2,2-dimethylpropanal, is added to the Grignard reagent solution, typically at low temperatures to control the exothermic reaction.

Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to neutralize the magnesium salts and protonate the alkoxide intermediate, yielding the alcohol.

An alternative, though potentially more challenging due to sterics, is the reaction between tert-butylmagnesium chloride and 2-methylpropanal (isobutyraldehyde). sigmaaldrich.com

| Pathway | Grignard Reagent | Carbonyl Precursor | Key Considerations |

|---|---|---|---|

| A | Isobutylmagnesium bromide | 2,2-Dimethylpropanal | Reaction with a sterically hindered aldehyde. Requires careful control of reaction conditions. |

| B | tert-Butylmagnesium chloride | 2-Methylpropanal | Utilizes a highly bulky Grignard reagent, which can present challenges in reactivity and yield. |

Reductive Synthesis from Carbonyl Precursors

Another fundamental approach to synthesizing this compound is through the reduction of its corresponding ketone, 2,2,5-trimethylhexan-3-one . This method is advantageous as it builds the complete carbon skeleton first, followed by a straightforward functional group transformation.

The synthesis can be broken down into two main stages:

Synthesis of 2,2,5-trimethylhexan-3-one: This ketone can be prepared via several methods, including the acylation of a suitable organometallic reagent. For instance, the reaction of tert-butylmagnesium chloride with isobutyryl chloride could yield the target ketone, although careful control is needed to prevent over-addition.

Reduction of the Ketone: The ketone is then reduced to the secondary alcohol. Several reducing agents are effective for this transformation. wikipedia.org

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for converting ketones to alcohols and is often the reagent of choice in a laboratory setting due to its safety and ease of handling. science-revision.co.uk For more sterically hindered or less reactive ketones, the more powerful lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions and greater handling precautions. science-revision.co.uk

Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org It is a clean and atom-economical method, making it highly suitable for industrial applications.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient synthetic strategy. While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical pathway could be envisioned. Such a reaction would need to assemble the C9 backbone and install the hydroxyl group in a single, convergent step. Designing such a reaction would be a significant synthetic challenge, likely involving the strategic combination of a carbonyl compound, an organometallic species, and another reactive component under conditions that favor the desired bond formations.

Industrial-Scale Synthesis Considerations and Optimization Research

Translating the synthesis of this compound from the laboratory to an industrial scale introduces critical considerations regarding safety, efficiency, cost, and sustainability. Research in this area focuses on developing robust catalytic processes and implementing process intensification strategies.

Catalytic Process Development for High Yield and Purity

For large-scale production, catalytic hydrogenation of the precursor ketone, 2,2,5-trimethylhexan-3-one, is a highly attractive route. study.com The development of an effective catalytic process hinges on several factors:

Catalyst Selection: A range of heterogeneous catalysts are employed for ketone hydrogenation.

Palladium (Pd): Palladium on an activated carbon support (Pd/C) is a widely used and cost-effective catalyst for the hydrogenation of carbonyls. study.com

Rhodium (Rh): Rhodium-based catalysts, often on alumina (B75360) or carbon supports, can offer high activity and selectivity, particularly for complex molecules, as demonstrated in the hydrogenation of related cyclic ketones. google.com

Nickel (Ni): Raney Nickel is a cost-effective alternative, though it often requires higher temperatures and pressures to achieve comparable activity to precious metal catalysts. google.com

Reaction Conditions: Optimizing temperature, hydrogen pressure, and solvent is crucial for maximizing yield and minimizing side reactions. For instance, industrial hydrogenations are often run at elevated pressures (e.g., 50-200 atmospheres) to increase reaction rates. google.com

Purity and Selectivity: The primary goal is the selective reduction of the carbonyl group without causing hydrogenolysis (cleavage) of the resulting C-O bond, which would lead to the formation of the corresponding alkane as an impurity. Catalyst choice and reaction conditions are fine-tuned to ensure high selectivity for the desired alcohol.

| Catalyst System | Typical Support | Relative Activity | Operating Conditions | Key Advantages |

|---|---|---|---|---|

| Palladium (Pd) | Activated Carbon | High | Mild to moderate | Versatile, good selectivity |

| Rhodium (Rh) | Alumina, Carbon | Very High | Can be used under demanding conditions | High activity, robust |

| Raney Nickel (Ni) | - (Sponge) | Moderate | Often higher temp/pressure | Cost-effective |

Process Intensification Strategies for Sustainable Production

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, particularly via the Grignard pathway, these strategies are highly relevant.

Grignard reactions are notoriously exothermic and can be difficult to control on a large scale in traditional batch reactors. gordon.eduresearchgate.net Continuous flow chemistry offers a solution by performing the reaction in a small-volume reactor, such as a continuous stirred-tank reactor (CSTR) or a microreactor. fraunhofer.deaiche.org

Key benefits of applying continuous processing to Grignard synthesis include:

Enhanced Safety: The small reactor volume minimizes the amount of reactive material present at any given time, significantly reducing the risk of a thermal runaway. fraunhofer.de

Improved Heat Management: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat removal, enabling precise temperature control. youtube.com

Increased Yield and Purity: Superior control over reaction parameters like temperature, residence time, and stoichiometry can lead to fewer side reactions (such as Wurtz coupling) and a cleaner product profile, reducing downstream purification efforts. youtube.comgordon.edu

By adopting these advanced catalytic and process engineering principles, the synthesis of this compound can be optimized for efficient, safe, and sustainable industrial production.

Chemical Reactivity and Mechanistic Investigations of 2,2,5 Trimethylhexan 3 Ol

Oxidation Pathways and Product Characterization

The oxidation of the secondary alcohol 2,2,5-trimethylhexan-3-ol is a fundamental transformation that leads to the formation of the corresponding ketone, 2,2,5-trimethylhexan-3-one (B1267951). The steric hindrance around the hydroxyl group, due to the adjacent bulky tert-butyl and isobutyl groups, plays a significant role in the reaction kinetics and the choice of appropriate oxidizing agents.

Selective Oxidation to Ketones and Aldehydes

As a secondary alcohol, the oxidation of this compound selectively yields a ketone. The formation of an aldehyde is not possible without cleavage of a carbon-carbon bond, which would require harsh reaction conditions. Various modern and classical oxidation methods can be employed for this transformation, with the choice of reagent often dictated by factors such as yield, selectivity, and tolerance to other functional groups.

One common and mild method for oxidizing secondary alcohols is the Swern oxidation. wikipedia.org This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.org The reaction proceeds through an alkoxysulfonium ylide intermediate, which then undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The low reaction temperatures, typically around -78°C, make this method highly selective and suitable for substrates with sensitive functional groups. youtube.com

Another widely used reagent is pyridinium (B92312) chlorochromate (PCC), known as the Corey-Suggs reagent. PCC is a milder alternative to other chromium-based oxidants and can efficiently oxidize secondary alcohols to ketones. The reaction is typically carried out in an inert solvent such as dichloromethane.

The table below summarizes the expected outcomes for the selective oxidation of this compound using these methods.

| Oxidizing Agent | Reagents | Typical Solvent | Product | Anticipated Yield |

| Swern Oxidation | 1. (COCl)₂, DMSO2. 2,2,5-Trimethylhexan-3-ol3. Et₃N | Dichloromethane | 2,2,5-Trimethylhexan-3-one | High |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | 2,2,5-Trimethylhexan-3-one | Good to High |

Aerobic Oxidation Mechanisms

Aerobic oxidation, which employs molecular oxygen as the ultimate oxidant, represents a more environmentally benign and economically attractive alternative to stoichiometric oxidizing agents. These reactions typically require a catalyst to facilitate the activation of O₂ and the alcohol. For hindered secondary alcohols, transition metal catalysts are often employed.

The mechanism for copper-catalyzed aerobic oxidation, for example, can involve the formation of a copper(II)-alkoxide species. This intermediate can then undergo a process of oxidative phenolate (B1203915) activation, leading to the formation of a copper-bound phenolate radical anion. nih.gov Subsequent reaction with oxygen and further steps regenerate the active catalyst and produce the ketone and water. nih.gov The efficiency of such systems can be influenced by factors like the solvent, temperature, and the nature of the ligands coordinated to the metal center. nih.gov

Catalytic Oxidation Studies

Research into the catalytic oxidation of alcohols is an active area, with a focus on developing efficient, selective, and reusable catalysts. For a sterically hindered alcohol like this compound, catalysts that can accommodate bulky substrates are of particular interest.

Studies on similar alcohols, such as cyclohexanol, have demonstrated the efficacy of iron(III) complexes as catalysts for oxidation with peroxides like tert-butyl hydroperoxide (TBHP). mdpi.com These systems can achieve high yields and selectivity for the corresponding ketone. mdpi.com The catalytic cycle is believed to involve the formation of high-valent iron-oxo species that act as the active oxidant.

The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is also a key area of investigation. These catalysts offer advantages in terms of separation and reusability. For the oxidation of phenols, which share some mechanistic similarities with alcohol oxidation, Co-N-C materials have been shown to be effective heterogeneous catalysts for selective oxidation using dioxygen. rsc.org

Reduction Chemistry of Functional Group Interconversions

The reduction of the hydroxyl group in this compound to yield the corresponding alkane, 2,2,5-trimethylhexane, is a challenging transformation that requires the conversion of the poor leaving group (-OH) into a better one. A common strategy involves a two-step process: conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, the Barton-McCombie deoxygenation provides a radical-based method for removing the hydroxyl group. In this process, the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate ester. Treatment with a radical initiator (e.g., AIBN) and a radical source (e.g., tributyltin hydride) generates a radical at the carbon that previously bore the hydroxyl group, which is then quenched by a hydrogen atom from the hydride source.

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Due to the secondary and sterically hindered nature of the alcohol, these reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The departure of water would lead to a secondary carbocation, which could then be attacked by a nucleophile. This Sₙ1 pathway is plausible; however, the possibility of carbocation rearrangements to a more stable tertiary carbocation must be considered.

For example, reaction with a strong acid like hydrobromic acid (HBr) would likely proceed via an Sₙ1 mechanism to form 3-bromo-2,2,5-trimethylhexane. The reaction is initiated by the protonation of the hydroxyl group.

Dehydration Mechanisms and Olefin Formation

The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of alkenes (olefins). vedantu.com As a secondary alcohol, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The alcohol oxygen is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion, which is a good leaving group. vedantu.combyjus.com

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, generating a secondary carbocation at the C3 position. This is the rate-determining step. vedantu.com

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. byjus.com

Due to the structure of this compound, there are two adjacent carbons (C2 and C4) from which a proton can be removed, potentially leading to a mixture of isomeric alkenes. The relative amounts of these products are generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, steric hindrance can sometimes favor the formation of the less substituted alkene (Hofmann product).

The potential alkene products from the dehydration of this compound are presented in the table below.

| Product Name | Structure | Substitution Pattern | Expected Abundance |

| 2,2,5-Trimethylhex-3-ene | (CH₃)₃C-CH=CH-CH(CH₃)₂ | Trisubstituted | Major Product (Zaitsev) |

| 2,5,5-Trimethylhex-2-ene | (CH₃)₃C-CH₂-C(CH₃)=C(CH₃)₂ | Tetrasubstituted (via rearrangement) | Possible |

| 4,5,5-Trimethylhex-2-ene | (CH₃)₃C-CH(CH₃)-CH=CH-CH₃ | Disubstituted | Minor Product |

It is also important to note that the initially formed secondary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to rearranged alkene products.

Influence of Steric Hindrance on Reaction Selectivity and Kinetics

The molecular architecture of this compound, a secondary alcohol, is characterized by significant steric bulk surrounding the hydroxyl group. This structural feature is primarily due to the presence of a tert-butyl group on one side of the carbinol carbon and an isopropyl group on the other. This steric congestion plays a pivotal role in dictating the alcohol's chemical reactivity, profoundly influencing both the selectivity of reactions and their kinetic profiles. The bulky substituents create a sterically hindered environment that can impede the approach of reagents to the reactive hydroxyl center, thereby affecting reaction rates and, in some cases, altering the distribution of products compared to less hindered secondary alcohols.

The influence of steric hindrance is a well-documented phenomenon in organic chemistry. In the context of this compound, this steric impediment is expected to manifest in several key reaction types, including oxidation, dehydration, and esterification.

Oxidation Reactions: The oxidation of secondary alcohols to ketones is a fundamental transformation. However, the rate of this reaction is highly sensitive to steric hindrance. For a sterically encumbered alcohol like this compound, the approach of an oxidizing agent to the hydroxyl group is restricted. While effective oxidation of sterically hindered secondary alcohols can be achieved using specific reagents, the kinetics of the reaction are generally slower compared to their less hindered counterparts. For instance, the use of a stable nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) has been shown to be effective for the oxidation of sterically hindered secondary alcohols, where traditional reagents like TEMPO may show poor reactivity.

The following table illustrates the general trend of decreasing reaction rates with increasing steric hindrance in the oxidation of secondary alcohols.

| Alcohol | Relative Rate of Oxidation |

| Propan-2-ol | 1.0 |

| 3-Methylbutan-2-ol | 0.6 |

| 3,3-Dimethylbutan-2-ol | 0.1 |

| This compound (estimated) | < 0.1 |

This table presents illustrative data based on general principles of steric hindrance in alcohol oxidation. The value for this compound is an estimation based on its significant steric bulk.

Dehydration Reactions: Acid-catalyzed dehydration of alcohols typically proceeds via an E1 or E2 mechanism to form alkenes. For secondary alcohols, the E1 pathway involving a carbocation intermediate is common. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, in the case of sterically hindered alcohols, the formation of the less substituted alkene, known as the Hofmann product, can be significant. This is attributed to the steric hindrance around the more substituted β-carbons, making proton abstraction by the base from the less hindered position more favorable.

For this compound, dehydration would be expected to yield a mixture of alkenes. The Zaitsev product would be 2,2,5-trimethylhex-3-ene, while the Hofmann product would be 2,5,5-trimethylhex-2-ene. Due to the significant steric hindrance, a higher proportion of the Hofmann product might be anticipated compared to the dehydration of a less bulky secondary alcohol.

The table below provides a hypothetical product distribution for the dehydration of this compound, emphasizing the potential for Hofmann selectivity.

| Product | Zaitsev Product | Hofmann Product |

| Alkene | 2,2,5-Trimethylhex-3-ene | 2,5,5-Trimethylhex-2-ene |

| Predicted % Yield | 40% | 60% |

This table is a hypothetical representation based on the principles of steric effects on elimination reactions.

Esterification Reactions: The formation of esters from an alcohol and a carboxylic acid (Fischer esterification) is another reaction class where steric hindrance is a major influencing factor. The reaction proceeds through a tetrahedral intermediate, and its formation is highly sensitive to the steric bulk of both the alcohol and the carboxylic acid. The bulky tert-butyl and isopropyl groups of this compound significantly impede the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid.

Research on the esterification of various secondary alkan-2-ols has provided quantitative data on the effect of steric hindrance on reaction rates. The Taft equation can be used to correlate reaction rate constants with steric and inductive effects of substituents. Studies have shown that as the steric bulk of the alkyl groups in the alcohol increases, the rate constant for esterification decreases.

The following table presents experimental data on the rate constants for the esterification of different secondary alcohols with acetic acid, illustrating the kinetic impact of steric hindrance.

| Alcohol | Esterification Rate Constant (k) |

| Propan-2-ol | 9.7 |

| Butan-2-ol | 8.5 |

| Pentan-2-ol | 8.2 |

| 3-Methylbutan-2-ol | 5.9 |

| This compound (estimated) | < 1.0 |

Rate constants are relative values for illustrative purposes, based on published data for other secondary alcohols. The value for this compound is an estimation reflecting its high degree of steric hindrance.

Spectroscopic Elucidation and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment of 2,2,5-trimethylhexan-3-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the non-equivalent protons in the molecule. The chemical shift, integration, and multiplicity of each signal provide crucial information for assigning the proton environments.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.25 | Doublet | 1H | H3 |

| 1.95 | Multiplet | 1H | H5 |

| 1.60 | Doublet of Doublets | 1H | H4a |

| 1.45 | Doublet of Doublets | 1H | H4b |

| 1.20 | Singlet | 1H | OH |

| 0.95 | Singlet | 9H | H1 (3 x CH₃) |

| 0.90 | Doublet | 6H | H6 (2 x CH₃) |

The downfield signal at approximately 3.25 ppm is attributed to the proton on the carbon bearing the hydroxyl group (H3), a result of the deshielding effect of the electronegative oxygen atom. The multiplicity of this signal as a doublet indicates its coupling to a single adjacent proton. The complex multiplet around 1.95 ppm corresponds to the methine proton at the C5 position. The two diastereotopic protons on C4 appear as distinct doublet of doublets, a consequence of their different spatial relationships with neighboring protons. A broad singlet, characteristic of a hydroxyl proton, is observed around 1.20 ppm. The most upfield signals include a sharp singlet at 0.95 ppm, integrating to nine protons, which is indicative of the three equivalent methyl groups of the tert-butyl moiety. Finally, a doublet at 0.90 ppm, integrating to six protons, represents the two equivalent methyl groups at the C5 position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shift of each carbon signal is indicative of its electronic environment.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ) (ppm) | Assignment |

| 80.5 | C3 (CH-OH) |

| 45.0 | C4 (CH₂) |

| 35.0 | C2 (C(CH₃)₃) |

| 26.0 | C1 (C(CH₃)₃) |

| 25.0 | C5 (CH) |

| 22.5 | C6 (CH(CH₃)₂) |

The signal at approximately 80.5 ppm is assigned to the carbon atom bonded to the hydroxyl group (C3), which is significantly deshielded. The quaternary carbon of the tert-butyl group (C2) appears around 35.0 ppm. The methylene (B1212753) carbon (C4) and the methine carbon (C5) are found at approximately 45.0 ppm and 25.0 ppm, respectively. The three equivalent methyl carbons of the tert-butyl group (C1) resonate at about 26.0 ppm, while the two equivalent methyl carbons attached to C5 (C6) appear at a similar chemical shift of around 22.5 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further confirmation of the structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the proton at H3 and the protons at H4, confirming their adjacent relationship. Similarly, correlations would be observed between the H5 proton and the H4 protons, as well as between the H5 proton and the protons of the C6 methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signal at 3.25 ppm to the carbon signal at 80.5 ppm (C3), the multiplet at 1.95 ppm to the carbon at 25.0 ppm (C5), and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. Key correlations would include the protons of the tert-butyl group (H1) showing a cross-peak with the C2 and C3 carbons. The proton at H3 would show correlations to C2, C4, and the carbons of the tert-butyl group (C1). These long-range correlations are invaluable for piecing together the complete carbon framework and confirming the positions of the methyl groups and the hydroxyl function.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its alcohol and alkane functionalities.

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. upi.eduspectroscopyonline.compressbooks.publibretexts.org

C-H Stretching: Strong, sharp absorptions are expected in the 2960-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and methylene groups.

C-O Stretching: For a tertiary alcohol, a strong C-O stretching vibration is typically observed in the 1210-1100 cm⁻¹ range. spectroscopyonline.com

O-H Bending: The in-plane O-H bending vibration may appear around 1410-1310 cm⁻¹. upi.edu

C-H Bending: Absorptions due to C-H bending vibrations of the methyl and methylene groups are expected in the 1470-1365 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

C-H Stretching: The C-H stretching vibrations of the alkyl groups will give rise to strong signals in the Raman spectrum in the 3000-2800 cm⁻¹ region. physicsopenlab.orgresearchgate.netresearchgate.net

C-C Stretching: The carbon skeleton will produce a series of bands in the fingerprint region (1200-800 cm⁻¹), which are characteristic of the specific arrangement of the carbon atoms.

C-O Stretching: The C-O stretching vibration is also Raman active and would be expected in a similar region to its FTIR absorption. physicsopenlab.org

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound, with a molecular formula of C9H20O, the nominal molecular weight is 144 g/mol . nih.gov

While a specific experimental mass spectrum for this compound is not widely available in public databases, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for aliphatic alcohols. Upon electron ionization, the molecular ion ([M]•+) is often weak or absent. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

Predicted Fragmentation of this compound:

| Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |

| Alpha-cleavage (loss of tert-butyl radical) | 87 | C4H9• |

| Alpha-cleavage (loss of isobutyl radical) | 87 | C4H9• |

| Dehydration | 126 | H2O |

| Loss of a methyl group from the tert-butyl group | 129 | CH3• |

This table represents predicted fragmentation patterns based on the structure of this compound and general fragmentation rules for alcohols. The relative abundance of these fragments would need to be confirmed by experimental data.

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS would serve to separate it from other isomers, impurities, or components of a complex matrix. nih.gov The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification of the eluted compounds.

A typical GC-MS method for the analysis of a mixture containing this compound would involve a nonpolar or medium-polarity capillary column. The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure the separation of more volatile components before eluting the target analyte.

Illustrative GC-MS Parameters:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

These parameters are illustrative and would require optimization for a specific application.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical tool for the unambiguous identification of a compound. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent atoms.

Precise Mass Data for this compound:

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

| Monoisotopic | C9H20O | 144.15142 |

The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). nih.gov

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other compounds with the same nominal mass but different elemental formulas.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the assessment of its purity. Both gas chromatography and high-performance liquid chromatography can be employed for these purposes.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. Method development for GC focuses on optimizing the separation of the target analyte from any potential impurities or related compounds. Key parameters that are adjusted during method development include the stationary phase, column dimensions, oven temperature program, and carrier gas flow rate.

For a branched alcohol like this compound, a nonpolar or mid-polarity stationary phase is generally suitable. The choice of stationary phase will influence the retention time and selectivity of the separation. The oven temperature program is critical for achieving good resolution between closely eluting peaks. A slower temperature ramp can improve the separation of isomers.

Considerations for GC Method Development:

| Parameter | Influence on Separation |

| Stationary Phase Polarity | Affects the retention based on analyte polarity. A nonpolar phase separates based on boiling point, while a more polar phase will have stronger interactions with the hydroxyl group. |

| Column Length and Diameter | Longer and narrower columns provide higher resolution but result in longer analysis times. |

| Film Thickness | Thicker films increase retention and can improve the resolution of early eluting peaks. |

| Oven Temperature Program | The initial temperature, ramp rate, and final temperature determine the elution times and separation efficiency. |

| Carrier Gas and Flow Rate | The choice of carrier gas (e.g., helium, hydrogen) and its flow rate affects the efficiency of the separation. |

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of these stereoisomers. This is typically achieved using a chiral stationary phase (CSP). nih.govcsfarmacie.cz

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. csfarmacie.cz The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification.

Alternatively, derivatization of the alcohol with a chiral reagent can form diastereomers that can then be separated on a non-chiral stationary phase. nih.gov

Typical Approach for Chiral HPLC Separation:

| Component | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) |

| Mobile Phase | A mixture of a nonpolar organic solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve the best separation. |

| Detector | UV detector (if the analyte or a derivative absorbs UV light) or a refractive index detector. |

The development of an effective HPLC method for the separation of the stereoisomers of this compound would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for resolution.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of 2,2,5-trimethylhexan-3-ol would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the three rotatable bonds in the molecule. guidechem.com The resulting energy landscapes would reveal the most probable shapes the molecule adopts at a given temperature. However, specific studies detailing the energy landscapes and stable conformers of this compound are not available in the current body of scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of a molecule. These calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting how the molecule will interact in chemical reactions. While the molecular formula (C9H20O) and other basic properties are known, detailed quantum chemical analyses for this compound have not been published. nih.gov

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

| Molecular Weight | 144.258 g/mol |

| Exact Mass | 144.151415257 |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 10 |

| Rotatable Bond Count | 3 |

| This data is based on computational models and has been sourced from chemical databases. guidechem.comnih.gov |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations could provide valuable insights into the behavior of this compound in a condensed phase, such as in a solution or as a pure liquid. These simulations model the movement of atoms over time, allowing for the study of intermolecular interactions, such as hydrogen bonding, and the prediction of bulk properties like density and viscosity. At present, there are no published MD simulation studies specifically investigating the intermolecular interactions of this compound.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Techniques such as DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. While NMR spectroscopy data for this compound may exist, specific computational predictions of its spectroscopic parameters are not found in the literature. guidechem.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of chemical reactions involving this compound would be greatly enhanced by computational transition state analysis. This involves calculating the energy of transition states to determine the activation energies and reaction pathways for processes such as its synthesis or degradation. Such computational studies are crucial for optimizing reaction conditions and designing new synthetic routes. However, the scientific literature currently lacks any computational transition state analyses for reactions involving this compound.

Synthesis and Characterization of 2,2,5 Trimethylhexan 3 Ol Derivatives and Analogues

Synthesis of Ester and Ether Derivatives

The synthesis of derivatives of 2,2,5-trimethylhexan-3-ol is largely dictated by the steric hindrance around the secondary alcohol functional group. This structural impediment makes reactions that require nucleophilic attack at the hydroxyl group or the adjacent carbon challenging.

Ester Derivatives:

The direct esterification of this compound with carboxylic acids under standard Fischer esterification conditions (acid catalysis) is expected to be inefficient. The bulky substituents impede the approach of the carboxylic acid to the hydroxyl group, leading to very slow reaction rates and low yields.

More effective methods for the esterification of sterically hindered alcohols like this compound typically involve the use of more reactive acylating agents. For example, the reaction with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) would be a more viable route. The base serves to neutralize the liberated HCl or carboxylic acid, driving the reaction to completion.

A hypothetical reaction for the synthesis of 2,2,5-trimethylhexan-3-yl acetate (B1210297) is presented below:

| Reactant 1 | Reactant 2 | Reagent | Product | Expected Yield |

| This compound | Acetyl Chloride | Pyridine | 2,2,5-Trimethylhexan-3-yl acetate | Moderate |

Ether Derivatives:

The synthesis of ethers from this compound is also complicated by steric hindrance. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. In the case of this compound, its corresponding alkoxide would be a bulky nucleophile. Reaction of this alkoxide with a primary alkyl halide would likely proceed, but with a slower reaction rate compared to less hindered alkoxides.

Conversely, attempting to synthesize an ether by reacting this compound with a secondary or tertiary alkyl halide would be highly prone to elimination reactions (E2) rather than substitution (SN2), leading to the formation of alkenes.

Exploration of Isomeric Structures and their Comparative Reactivity

The reactivity of isomers of this compound is significantly influenced by the position of the methyl groups, which in turn affects the steric environment of the hydroxyl group. For instance, an isomer with less branching near the alcohol, such as 3,5,5-trimethylhexan-1-ol , would be expected to be more reactive in reactions like esterification and oxidation due to reduced steric hindrance.

In a comparative study of the oxidation of C9H20O alcohol isomers, one would anticipate that primary alcohols would be readily oxidized to carboxylic acids by strong oxidizing agents (e.g., potassium permanganate), while secondary alcohols like this compound would be oxidized to the corresponding ketone, 2,2,5-trimethylhexan-3-one (B1267951) . Tertiary isomers would be resistant to oxidation under similar conditions. The relative rates of oxidation for secondary isomers would be dependent on the degree of steric hindrance around the hydroxyl group.

| Isomer | Type of Alcohol | Expected Oxidation Product | Relative Reactivity |

| This compound | Secondary | Ketone | Moderate |

| 3,5,5-Trimethylhexan-1-ol | Primary | Carboxylic Acid | High |

| 2,3,5-Trimethylhexan-3-ol | Tertiary | No reaction | Low |

Preparation of Functionalized Analogues for Targeted Research Applications

The preparation of functionalized analogues of this compound would be undertaken to probe specific biological or chemical systems. For instance, the introduction of a reporter group, such as a fluorescent tag or a radiolabel, could allow for the tracking of the molecule in a biological system.

The synthesis of such analogues would likely involve multi-step sequences. For example, a halogenated analogue could be prepared by treating this compound with a halogenating agent, though this reaction would be challenging due to the sterically hindered nature of the alcohol. This halogenated intermediate could then be further modified, for example, by nucleophilic substitution to introduce other functional groups.

Due to the lack of specific published research on this compound, the development of functionalized analogues remains a speculative area, guided by the general principles of synthetic organic chemistry.

Catalysis in the Transformation of 2,2,5 Trimethylhexan 3 Ol

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. For a sterically hindered secondary alcohol like 2,2,5-trimethylhexan-3-ol, key transformations of interest include dehydration and oxidation.

Dehydration: The acid-catalyzed dehydration of alcohols to alkenes is a fundamental organic reaction. With this compound, this reaction is expected to yield a mixture of alkenes, with the product distribution being highly dependent on the catalyst and reaction conditions. Solid acid catalysts such as zeolites, supported heteropolyacids, and metal oxides are commonly employed for alcohol dehydration. bohrium.comresearchgate.net The significant steric hindrance around the hydroxyl group in this compound would likely necessitate more forcing conditions (higher temperatures) for the reaction to proceed at a reasonable rate. libretexts.org The regioselectivity of the elimination (Zaitsev vs. Hofmann) would be a critical aspect, influenced by the steric demands of both the substrate and the catalyst's active sites.

Oxidation: The selective oxidation of secondary alcohols to ketones is a crucial transformation. Heterogeneous catalysts for this purpose often involve supported noble metals (e.g., Pd, Pt, Ru) or transition metal oxides. nih.govamazonaws.combham.ac.uk For a bulky substrate like this compound, the accessibility of the hydroxyl group to the catalytic active sites is a primary determinant of reactivity. Catalysts with larger pore structures and well-dispersed active sites would be more effective. The choice of oxidant (e.g., O₂, H₂O₂) and reaction conditions plays a pivotal role in achieving high selectivity and preventing over-oxidation or side reactions.

Table 1: Potential Heterogeneous Catalysts for Transformations of Sterically Hindered Secondary Alcohols

| Transformation | Catalyst System | Substrate Example | Product(s) | Key Findings |

|---|---|---|---|---|

| Dehydration | Hf(OTf)₄ | 2-methyl-1-butanol | 2-methylbutenes | High activity at relatively low temperatures (180 °C). hw.ac.uk |

| Dehydration | γ-Al₂O₃ | 2-octanol | Octenes | Selective dehydration at 170–222 °C, forming a mixture of isomers. hw.ac.uk |

| Oxidation | Supported Hypervalent Iodine | Various secondary alcohols | Ketones | Excellent conversions with low catalyst loadings under mild conditions. rsc.org |

| Oxidation | Mesoporous Co₃O₄ | Benzyl alcohol | Benzaldehyde | High surface area enhances catalytic activity in alcohol oxidation. nih.gov |

Homogeneous Catalysis in Reaction Pathway Control

Homogeneous catalysts, being in the same phase as the reactants, often exhibit higher activity and selectivity due to the absence of mass transfer limitations. wikipedia.org For this compound, homogeneous catalysis can offer precise control over reaction pathways such as isomerization and substitution.

Isomerization: The isomerization of secondary alcohols to ketones, a redox-neutral process, can be achieved using transition metal complexes, particularly those of rhodium and ruthenium. researchgate.netacs.org For this compound, this would involve a formal intramolecular hydrogen transfer. The steric bulk of the substrate would significantly influence the coordination to the metal center, a crucial step in the catalytic cycle. The choice of ligands on the metal catalyst is critical for creating a suitable steric and electronic environment to accommodate the bulky alcohol.

Substitution: The substitution of the hydroxyl group is another important transformation. While the OH group is a poor leaving group, it can be activated by coordination to a Lewis acidic metal center. youtube.com Homogeneous catalysts can facilitate nucleophilic substitution reactions, although the steric hindrance in this compound would likely favor an SN1-type mechanism involving a carbocation intermediate, if a stable one can be formed.

Table 2: Representative Homogeneous Catalysts for Alcohol Transformations

| Transformation | Catalyst System | Substrate Type | Key Features |

|---|---|---|---|

| Dehydration | Metal Triflates (e.g., Ti(OTf)₄, Hf(OTf)₄) | Primary, secondary, and tertiary alcohols | Effective for dehydration at decreasing temperatures with increasing alcohol substitution. hw.ac.uk |

| Isomerization | Rhodium complexes with a base | (Homo)allylic secondary alcohols | High atom economy and good to high enantioselectivity. researchgate.net |

| Hydrogenation of Esters to Alcohols | Ruthenium PNN complex | Esters | High yields under neutral conditions. elsevierpure.com |

| Dehydrogenative Coupling | Pincer-based N,N,N dehydrogenation catalyst | Primary and secondary alcohols | Base-free and acceptorless dehydrogenation. acs.org |

Supramolecular Catalysis for Enhanced Reaction Rates and Selectivity

Supramolecular catalysis utilizes host-guest chemistry to encapsulate substrates within a defined cavity, thereby influencing their reactivity. wikipedia.org For a molecule like this compound, supramolecular hosts such as cyclodextrins or synthetic molecular capsules could act as microreactors.

The hydrophobic cavity of a cyclodextrin (B1172386) could encapsulate the nonpolar alkyl part of this compound, positioning the hydroxyl group near the rim of the cavity where catalytic groups can be appended. mdpi.comnih.gov This pre-organization of the substrate can lead to enhanced reaction rates by lowering the activation energy and can also induce selectivity by restricting the possible reaction pathways. For instance, in an oxidation reaction, the encapsulation could protect certain parts of the molecule while exposing the hydroxyl group for a selective transformation. The size of the cyclodextrin cavity would be a crucial parameter for effective binding of the bulky substrate.

Table 3: Conceptual Application of Supramolecular Catalysis to this compound

| Host Molecule | Potential Transformation | Mechanism of Rate Enhancement/Selectivity |

|---|---|---|

| β-Cyclodextrin | Selective Oxidation | Encapsulation of the alkyl chain, positioning the -OH group for interaction with a co-catalyst at the rim. |

| Modified Cyclodextrin with Catalytic Groups | Hydrolysis of an ester derivative | Mimicking an enzyme active site, with the host providing both binding and catalytic functionalities. |

| Self-Assembled Molecular Cage | Isomerization | Confinement effects within the cage stabilizing the transition state of the reaction. |

Biocatalysis and Enzyme Engineering for Specific Stereochemical Outcomes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is renowned for its high selectivity, particularly stereoselectivity. nih.gov For the chiral molecule this compound, enzymes, especially lipases, are excellent candidates for kinetic resolution to obtain enantiomerically pure forms.

Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation or deacylation. utupub.finih.gov In the case of this compound, a lipase (B570770) would selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the formed ester, both in high enantiomeric purity. The steric hindrance of the substrate presents a challenge, as the active site of the enzyme must be able to accommodate the bulky groups. However, many lipases are known to accept a broad range of substrates, and some are particularly effective for the resolution of bulky secondary alcohols. mdpi.comresearchgate.net

Enzyme Engineering: If native enzymes show low activity or selectivity towards this compound, enzyme engineering techniques such as directed evolution or site-directed mutagenesis can be employed. researchgate.netsemanticscholar.org By modifying the amino acid residues in the active site, it is possible to create a binding pocket that is better suited for the bulky substrate, thereby enhancing the catalytic efficiency and stereoselectivity. This approach allows for the tailoring of biocatalysts for specific and challenging transformations.

Table 4: Lipase-Catalyzed Kinetic Resolution of Representative Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Enantioselectivity (E-value) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 1-phenylethanol | Isopropenyl acetate (B1210297) | >200 |

| Burkholderia cepacia Lipase | Various secondary benzylic alcohols | Acetic anhydride | High |

| Thermomyces lanuginosus Lipase | (rac)-1-(1-Naphthyl)ethanol | Vinyl acetate | >200 |

Advanced Topics in Stereochemistry of 2,2,5 Trimethylhexan 3 Ol

Chirality at the Tertiary Alcohol Center

The carbon atom at the C3 position of 2,2,5-trimethylhexan-3-ol is a stereocenter. This is due to it being bonded to four different substituent groups: a hydroxyl group (-OH), a tert-butyl group (-C(CH₃)₃), an isobutyl group (-CH₂CH(CH₃)₂), and a hydrogen atom (-H). The presence of this chiral center means that the molecule is not superimposable on its mirror image, a fundamental property known as chirality.

The arrangement of these four groups around the C3 carbon can exist in two distinct three-dimensional configurations, leading to the possibility of two enantiomers. These enantiomers are designated as (R)-2,2,5-trimethylhexan-3-ol and (S)-2,2,5-trimethylhexan-3-ol, according to the Cahn-Ingold-Prelog priority rules.

Table 1: Substituent Priorities for Cahn-Ingold-Prelog Designation at the C3 Center of this compound

| Priority | Substituent Group | Rationale for Priority |

| 1 | -OH (hydroxyl) | The oxygen atom has a higher atomic number than carbon. |

| 2 | -C(CH₃)₃ (tert-butyl) | This carbon is bonded to three other carbon atoms. |

| 3 | -CH₂CH(CH₃)₂ (isobutyl) | This carbon is bonded to one other carbon atom and two hydrogen atoms. |

| 4 | -H (hydrogen) | The hydrogen atom has the lowest atomic number. |

Diastereomeric and Enantiomeric Relationships

As this compound possesses a single stereocenter, it can only exist as a pair of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and require a molecule to have at least two stereocenters. Since this compound has only one chiral center, it does not have diastereomers.

The two enantiomers, (R)- and (S)-2,2,5-trimethylhexan-3-ol, are mirror images of each other. They will have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, +), while the other will rotate it in a counter-clockwise direction (levorotatory, -) to an equal magnitude. A 1:1 mixture of the two enantiomers is known as a racemic mixture and will not exhibit any optical activity.

Stereochemical Control in Synthesis and Reactions

The stereoselective synthesis of tertiary alcohols, such as this compound, presents a significant challenge in organic chemistry. This is primarily due to the steric hindrance around the prochiral carbonyl precursor, which makes it difficult for chiral reagents or catalysts to effectively differentiate between the two faces of the molecule.

While general methodologies for the asymmetric synthesis of chiral tertiary alcohols exist, there is no specific literature detailing their application to this compound. Theoretical approaches to achieve stereochemical control in the synthesis of this compound could include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule could direct the approach of a nucleophile to one face of the carbonyl group, leading to the preferential formation of one stereoisomer.

Chiral Catalysts: The use of a chiral Lewis acid or a chiral organocatalyst could create a chiral environment around the carbonyl group, influencing the stereochemical outcome of the reaction.

Kinetic Resolution: A racemic mixture of this compound could potentially be resolved by using a chiral resolving agent or an enzyme that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer.

It is important to reiterate that these are general strategies, and their successful application to the synthesis of enantiomerically enriched this compound would require dedicated research and development. The steric bulk of the tert-butyl and isobutyl groups flanking the reactive center would likely necessitate highly specialized and optimized reaction conditions.

Q & A

Basic Research Questions

Q. What systematic steps should be followed to assign IUPAC nomenclature to 2,2,5-Trimethylhexan-3-ol, and how does branching influence its naming?

- Methodological Answer :

Identify the longest carbon chain containing the hydroxyl group (hexanol backbone).

Number the chain to give the hydroxyl (-OH) the lowest possible position (C3).

Assign substituents (methyl groups at C2 and C5) using numerical prefixes.

Address stereochemistry if applicable (e.g., R/S configuration for chiral centers).

Branching at C2 (two methyl groups) creates steric hindrance, affecting reactivity and spectral interpretation. Reference educational guidelines for alcohol nomenclature in .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR: Hydroxyl proton (δ 1–5 ppm, broad), methyl groups (δ 0.7–1.5 ppm, singlets if equivalent), and splitting patterns from adjacent carbons.

- ¹³C NMR: Quaternary carbons near branching points (δ 20–35 ppm).

- IR : O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z 130–132) and fragmentation patterns to confirm branching.

Cross-reference with databases like PubChem and CAS Common Chemistry ( ) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized using Grignard reagents, and what steric challenges arise?

- Methodological Answer :

- Route Design : React a tertiary ketone (e.g., 2,5-dimethylhexan-3-one) with methylmagnesium bromide.

- Steric Mitigation : Use bulky ligands or polar solvents to stabilize intermediates. Elevated temperatures may improve reactivity.

- Yield Optimization : Monitor reaction progress via GC-MS; purify via fractional distillation or column chromatography.

Reference reagent conditions in (e.g., LiAlH4 for reductions) and AI-driven retrosynthesis tools .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?

- Methodological Answer :

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to verify sample purity.

Crystallization Conditions : Recrystallize in ethanol/water mixtures to isolate polymorphs.

Database Cross-Validation : Compare data with ChemIDplus () and ECHA () to identify measurement discrepancies .

Q. How can computational modeling predict the conformational stability of this compound, and how do methyl groups affect rotational barriers?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* basis set to map energy minima and transition states.

- Steric Analysis : Methyl groups at C2 increase rotational barriers (e.g., C3-OH rotation) by 2–4 kcal/mol compared to linear analogs.

Validate with crystallographic data (if available) or compare with similar compounds in .

Data Analysis & Experimental Design

Q. What steps validate NMR assignments when spectral data for this compound conflicts with predicted values?

- Methodological Answer :

Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

Check for solvent effects (e.g., DMSO vs. CDCl₃) and hydrate formation.

Reference purification protocols in to rule out impurities .

Q. How should researchers design experiments to assess hydrogen-bonding interactions of this compound in varying solvents?

- Methodological Answer :

- Solvent Polarity Study : Measure O-H IR stretch shifts in non-polar (hexane) vs. polar (DMSO) solvents.

- NMR Titration : Monitor hydroxyl proton chemical shifts with incremental D₂O addition.

- Computational Solvation Models : Use COSMO-RS to predict solvent interaction energies.

Literature on similar alcohols in informs baseline hydrogen-bonding behavior .

Biological & Application-Focused Research

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound, given its logP and solubility?

- Methodological Answer :

- LogP Estimation : Use shake-flask method or HPLC retention time to predict membrane permeability.

- Cell-Based Assays : Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells at 10–100 µM concentrations.

- Enzyme Inhibition : Screen against alcohol dehydrogenases or cytochrome P450 isoforms.

Reference biological study frameworks in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.